N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide
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Overview
Description
N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields such as pharmaceuticals, materials science, and organic electronics
Mechanism of Action
Target of Action
The primary target of N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is the type 2a sarco/endoplasmic reticulum Ca2±ATPase (SERCA2a) which plays a central role in the intracellular Ca2+ homeostasis of cardiac myocytes .
Mode of Action
This compound enhances SERCA2a Ca2±ATPase and Ca2+ transport activities in cardiac sarcoplasmic reticulum (SR) vesicles . It interacts with the SERCA-phospholamban complex, which is crucial for the regulation of the SERCA2a pump .
Biochemical Pathways
The compound affects the intracellular calcium regulation pathway. By enhancing the SERCA2a-mediated Ca2+ transport, it increases the endoplasmic reticulum Ca2+ load . This results in increased action potential-induced Ca2+ transients and SR Ca2+ load in mouse ventricular myocytes .
Result of Action
The compound’s action results in enhanced intracellular Ca2+ dynamics in cardiomyocytes. It increases the action potential-induced Ca2+ transients and SR Ca2+ load, with negligible effects on L-type Ca2+ channels and Na+/Ca2+ exchanger . This could potentially improve cardiac function in conditions where SERCA2a function is compromised, such as heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with N-ethylphenylsulfonamide and allyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-3-(N-phenylsulfonamido)thiophene-2-carboxamide
- N-allyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- N-allyl-3-(N-ethylphenylsulfonamido)furan-2-carboxamide
Uniqueness
N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the thiophene ring and the sulfonamide group also contributes to its unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]-N-prop-2-enylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-3-11-17-16(19)15-14(10-12-22-15)18(4-2)23(20,21)13-8-6-5-7-9-13/h3,5-10,12H,1,4,11H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFULSTVHZLTQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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